2-(4-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one
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Overview
Description
2-(4-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a synthetic organic compound that belongs to the class of isoquinolinones. This compound is characterized by the presence of a chlorophenyl group, an ethoxy-methoxyphenyl group, and an oxadiazole ring attached to the isoquinolinone core. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isoquinolinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.
Formation of the Oxadiazole Ring: This can be accomplished through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Attachment of the Ethoxy-Methoxyphenyl Group: This step may involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or ethoxy groups.
Reduction: Reduction reactions may target the oxadiazole ring or the isoquinolinone core.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can serve as a precursor for synthesizing various derivatives with potential biological activities.
Study of Reaction Mechanisms: Researchers may use the compound to study the mechanisms of organic reactions.
Biology and Medicine
Pharmacological Studies: The compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Biological Assays: It can be used in assays to evaluate its interaction with biological targets.
Industry
Material Science: The compound may find applications in the development of new materials with specific properties.
Chemical Sensors: It can be used in the design of sensors for detecting specific analytes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one depends on its interaction with molecular targets. Potential mechanisms may include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one: Similar structure but lacks the ethoxy group.
2-(4-bromophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one: Similar structure but has a bromophenyl group instead of a chlorophenyl group.
Uniqueness
The presence of both the ethoxy and methoxy groups on the phenyl ring, along with the chlorophenyl group and oxadiazole ring, may confer unique biological activities and chemical properties to the compound. These structural features can influence its reactivity, binding affinity, and overall pharmacological profile.
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O4/c1-3-33-22-13-8-16(14-23(22)32-2)24-28-25(34-29-24)21-15-30(18-11-9-17(27)10-12-18)26(31)20-7-5-4-6-19(20)21/h4-15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGJODMNKWMXOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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